molecular formula C9H6Cl2N4O2 B11784184 5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11784184
M. Wt: 273.07 g/mol
InChI Key: HHUJRIAFXFINMW-UHFFFAOYSA-N
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Description

5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the 1,2,3-triazole skeleton, which is recognized as a valuable building block for developing new pharmacologically active agents . The 1,2,3-triazole core is considered a bioisostere for amide, ester, and carboxylic acid functional groups, enabling it to participate in diverse non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets like enzymes and receptors . This scaffold demonstrates high metabolic stability and resistance to enzymatic degradation, which are desirable properties for a lead compound . The primary research value of 1,2,3-triazole derivatives lies in their potential as anticancer agents. The nitrogen atoms in the triazole ring can facilitate critical enzyme-inhibitor interactions . Molecular docking studies of similar triazole-carboxylic acid compounds have demonstrated their ability to interact with amino acids in the active site of receptors like MMP-2 metalloproteinase, which is a relevant target in cancer cell proliferation . Furthermore, in vitro screening against the NCI-60 panel of human tumor cell lines has shown that select 1,2,3-triazole derivatives can exhibit growth inhibitory effects on various cancer types, including leukemia, melanoma, and breast cancer . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

Molecular Formula

C9H6Cl2N4O2

Molecular Weight

273.07 g/mol

IUPAC Name

5-amino-2-(2,5-dichlorophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6Cl2N4O2/c10-4-1-2-5(11)6(3-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H2,12,14)(H,16,17)

InChI Key

HHUJRIAFXFINMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2N=C(C(=N2)N)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Chlorination: The phenyl ring is chlorinated using reagents such as N-chlorosuccinimide (NCS).

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step.

Chemical Reactions Analysis

Reactive Functional Groups

The compound contains three reactive centers:

  • Carboxylic acid group (−COOH): Enables acid-base reactions, esterification, and amidation.

  • Amino group (−NH₂): Participates in nucleophilic substitution and condensation reactions.

  • Triazole ring : Engages in π-π stacking, hydrogen bonding, and electrophilic substitution.

Esterification Reactions

The carboxylic acid group reacts with alcohols under acidic conditions to form esters. For example:

  • Reaction with ethanol :
    5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid+CH3CH2OHH2SO4Ethyl ester derivative+H2O\text{5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl ester derivative} + \text{H}_2\text{O}
    This reaction is catalyzed by concentrated sulfuric acid at 60–80°C, yielding esters used to enhance lipid solubility for drug delivery.

Amidation Reactions

The carboxylic acid group reacts with primary or secondary amines to form amides. A typical protocol involves:

  • Coupling with benzylamine :
    COOH+PhCH2NH2DCC/DMAPAmide derivative\text{COOH} + \text{PhCH}_2\text{NH}_2 \xrightarrow{\text{DCC/DMAP}} \text{Amide derivative}
    Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) are used as coupling agents in anhydrous dichloromethane. Amidation improves bioavailability by increasing membrane permeability.

Condensation Reactions

The amino group participates in Schiff base formation with carbonyl compounds:

  • Reaction with benzaldehyde :
    NH2+PhCHOSchiff base+H2O\text{NH}_2 + \text{PhCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}
    Conducted in ethanol under reflux, this reaction produces imine derivatives with enhanced antimicrobial activity.

Esterification Mechanism

  • Protonation of the carboxylic acid by H₂SO₄.

  • Nucleophilic attack by ethanol.

  • Formation of a tetrahedral intermediate.

  • Elimination of water to yield the ester.

Schiff Base Formation

  • Nucleophilic attack by the amino group on the aldehyde carbonyl.

  • Proton transfer and dehydration.

  • Formation of a stable C=N bond .

Reaction Conditions and Yields

Reaction TypeConditionsCatalysts/ReagentsKey Products
Esterification60–80°C, 6–8 hrsH₂SO₄Ethyl ester (85–90% purity)
AmidationRT, 12 hrs (anhydrous)DCC/DMAPBenzylamide (78% yield)
Schiff Base FormationReflux in ethanol, 4 hrsNoneBenzylidene derivative (92% yield)

Yields and purity optimized via recrystallization or column chromatography.

Challenges and Optimizations

  • Steric hindrance from the dichlorophenyl group slows reactions at the triazole ring.

  • Regioselectivity : Reactions at the amino group require precise pH control (6.5–7.5) to avoid side products .

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amidation.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for targeted biological applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 5-amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid. Research indicates that compounds containing triazole structures can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values indicating potent efficacy .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
This compoundHCT-116TBD
This compoundHepG2TBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that triazole derivatives exhibit activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of cellular processes or inhibition of essential enzymes .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coliTBD
This compoundS. aureusTBD

Agricultural Chemistry Applications

The compound's structure suggests potential applications in agricultural chemistry as a fungicide or herbicide. Triazoles are known for their efficacy in controlling fungal pathogens in crops. Research into the synthesis of new triazole derivatives could lead to the development of effective agrochemicals that enhance crop yield and resistance to diseases.

Case Study 1: Anticancer Screening

A study synthesized various triazole derivatives and screened them for anticancer activity. Among these, compounds similar to this compound demonstrated superior inhibition of TS compared to standard chemotherapeutics like Pemetrexed . This positions the compound as a promising candidate for further development.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several triazole derivatives were tested against clinical isolates of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also showed lower cytotoxicity towards human cells compared to conventional antibiotics . This highlights the potential for developing safer antimicrobial agents based on the triazole scaffold.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The triazole ring can participate in π-π stacking interactions, enhancing its binding affinity. These interactions disrupt the normal function of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs in Anticancer Research

Triazole carboxylic acids with varied substituents have been studied for their antitumor activity. Key examples include:

Compound Name Substituents Biological Activity (Cell Line) GP% Inhibition Reference
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl, methylbenzyl NCI-H522 (lung cancer) 62.47%
5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl, phenyl LOX IMVI (melanoma) 44.78%
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Phenyl, methyl N/A (Physical data only)

Key Observations :

  • Thiazolyl substituents enhance activity against lung and melanoma cells, likely due to improved membrane penetration or target binding .
  • Methyl groups (e.g., in 5-methyl derivatives) may stabilize the triazole ring but show variable efficacy depending on additional substituents .
  • The amino group may facilitate hydrogen bonding with biological targets, a feature absent in methyl-substituted analogs .

Dichlorophenyl-Substituted Triazoles in Agrochemicals

Triazoles with dichlorophenyl groups are also prevalent in agrochemicals, though these are typically 1,2,4-triazoles:

Compound Name Triazole Type Substituents Application Reference
Etaconazole 1,2,4-triazole 2,4-dichlorophenyl, dioxolane Fungicide
Propiconazole 1,2,4-triazole 2,4-dichlorophenyl, propyl Fungicide

Key Observations :

  • Position of chlorine atoms : The 2,5-dichloro configuration in the target compound differs from the 2,4-dichloro pattern in fungicides, which may alter electronic properties and target specificity.
  • Triazole ring type : 1,2,3-Triazoles (target) vs. 1,2,4-triazoles (fungicides) exhibit distinct reactivity due to ring strain and nitrogen positioning, influencing their biological targets .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

Compound Name Melting Point (°C) Solubility Molecular Weight
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid 200–202 Not reported 203.19
Target Compound (Theoretical) N/A Likely moderate* 302.12†

Notes:

  • *The carboxylic acid and amino groups may improve water solubility compared to purely aromatic analogs.
  • †Calculated based on formula C₉H₆Cl₂N₄O₂.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can purity be ensured?

  • Methodology : The triazole core is typically synthesized via Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For this compound, the 2,5-dichlorophenyl group can be introduced via nucleophilic substitution or palladium-catalyzed coupling. Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, and structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Recrystallization from DMF/acetic acid mixtures improves crystallinity .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

  • Methodology :

  • IR Spectroscopy : Look for N-H stretching (~3300 cm1^{-1}) and carboxylic acid O-H (~2500-3000 cm1^{-1}) bands.
  • NMR : The triazole C-H proton appears as a singlet at δ 8.1–8.3 ppm. The 2,5-dichlorophenyl group shows two distinct aromatic protons in the δ 7.4–7.8 ppm range.
  • Mass Spectrometry : Molecular ion peaks at m/z 316.97 (M+^+) confirm the molecular formula C9H5Cl2N4O2C_9H_5Cl_2N_4O_2 .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC (Minimum Inhibitory Concentration) values determined after 24-hour incubation.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations. IC50_{50} values <20 µM indicate high potency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters:

  • Tautomer Analysis : Compare bond lengths (e.g., C-N in triazole vs. carboxylic acid groups).
  • Hydrogen Bonding : Intermolecular H-bonds between carboxylic acid and amino groups stabilize specific tautomers. SHELX’s dual-space algorithms (SHELXD/E) enhance phase determination for small molecules .

Q. What strategies mitigate contradictions in SAR (Structure-Activity Relationship) studies for triazole derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogens (Br, F) at the 5-position or methyl groups on the phenyl ring.
  • Data Normalization : Use Z-score analysis to compare bioactivity across assays. For example, Cl substituents at the 2,5-positions enhance antimicrobial activity but reduce solubility—balance via logP calculations (e.g., ClogP ~2.5 vs. Br ~3.0) .

Q. How does molecular docking explain the compound’s interaction with cancer-related enzymes?

  • Methodology :

  • Target Selection : Dock against EGFR (PDB ID: 1M17) or Topoisomerase II (PDB ID: 1ZXM) using AutoDock Vina.
  • Key Interactions : The carboxylic acid group forms salt bridges with Arg residues, while the dichlorophenyl group occupies hydrophobic pockets. Docking scores (ΔG < −8 kcal/mol) correlate with experimental IC50_{50} values .

Q. What in vivo models are suitable for validating its pharmacokinetics and toxicity?

  • Methodology :

  • Pharmacokinetics : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Monitor plasma levels via LC-MS/MS; calculate AUC (Area Under Curve) and t1/2_{1/2}.
  • Toxicity : 28-day OECD 407 guideline study in rodents. Histopathology of liver/kidney tissues assesses organ damage .

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